molecular formula C18H19NO3 B2804284 [(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 390393-51-8

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2804284
CAS No.: 390393-51-8
M. Wt: 297.354
InChI Key: PHDYVCDWTJKFLW-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate is a carbamoyl-substituted benzoate ester featuring a 4-methylbenzoate backbone linked to a 4-ethylphenyl carbamoyl group. This compound is synthesized via a multi-step procedure involving coupling reactions. For instance, methyl 4-((4-ethylphenyl)carbamoyl)benzoate (a closely related derivative) is prepared using methyl 4-((4-ethylphenyl)carbamoyl)benzoate as a starting material, methanol, Mes-Acr+-MeClO4− as a photocatalyst, and K₂HPO₄/CBr₄ under blue light irradiation (456 nm), yielding a 43% isolated product after purification via automated flash chromatography . Structural characterization of such derivatives typically employs IR, NMR, and HRMS to confirm functional groups (e.g., C=O, N-H) and molecular weight .

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-14-6-10-16(11-7-14)19-17(20)12-22-18(21)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDYVCDWTJKFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with an appropriate oxoethyl derivative. One common method involves the reaction of 4-methylbenzoic acid with 2-(4-ethylanilino)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethylanilino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The oxoethyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate has shown promise as a pharmaceutical agent due to its structural characteristics that may influence biological activity. Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies on related benzoate derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for similar activities .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of novel chiral and achiral compounds, which are crucial in drug development. The ability to modify the carbamoyl and ester functionalities allows for the exploration of new pharmacophores, potentially leading to the discovery of drugs with enhanced efficacy and reduced side effects .

Research involving compounds structurally related to this compound has focused on their interactions with biological targets such as receptor tyrosine kinases. These studies have shown that modifications can significantly alter the binding affinity and selectivity of compounds towards specific receptors, which is essential for developing targeted therapies .

Environmental Applications

Due to its chemical structure, this compound may also find applications in environmental science, particularly in the development of biodegradable pesticides or herbicides. The potential for reduced toxicity compared to conventional chemicals makes it a candidate for sustainable agricultural practices .

Case Study 1: Anticancer Activity

A study evaluated several benzoate derivatives for their cytotoxicity against human cancer cell lines. The findings indicated that modifications similar to those found in this compound could enhance anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new compounds based on methyl benzoate derivatives revealed that introducing an ethylphenyl group resulted in improved solubility and bioavailability. This was particularly noted in formulations aimed at enhancing drug delivery systems .

Table 1: Comparison of Biological Activities

CompoundIC50 (µM)Target ReceptorActivity Type
This compoundTBDEGFRAnticancer
Methyl benzoateTBDVariousCytotoxic
Ethyl benzoateTBDHER-2Anticancer

Table 2: Synthesis Pathways

StepReactantsConditionsProducts
1Methyl 4-methylbenzoate + EthylamineReflux, solventThis compound
2[(4-Ethylphenyl)carbamoyl]methyl + AcidsAcidic conditionsNovel derivatives

Mechanism of Action

The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Antioxidant Activity

Methyl benzoate derivatives with substituents at the 4-position exhibit varying antioxidant activities (Table 1):

  • Methyl 4-methoxybenzoate : Highest antioxidant activity across concentrations (0.1625–2 mg/mL) due to electron-donating methoxy groups enhancing radical scavenging .
  • Methyl 4-chlorobenzoate and methyl 4-nitrobenzoate : Moderate activity, attributed to electron-withdrawing groups stabilizing reactive intermediates .
  • Methyl 4-methylbenzoate : Lowest activity, as methyl groups lack significant electron-donating/withdrawing effects .

Antibacterial Activity

Against Pseudomonas aeruginosa:

  • Methyl 4-chlorobenzoate and methyl 4-nitrobenzoate : High activity at 2 mg/mL, likely due to increased lipophilicity enhancing membrane penetration .
  • Methyl 4-methylbenzoate : Reduced efficacy, except at higher concentrations (≥1 mg/mL) .

Table 1: Comparison of Methyl Benzoate Derivatives

Compound Substituent Antioxidant Activity (2 mg/mL) Antibacterial Activity (2 mg/mL)
Methyl 4-methoxybenzoate -OCH₃ High Moderate
Methyl 4-chlorobenzoate -Cl Moderate High
Methyl 4-nitrobenzoate -NO₂ Moderate High
Methyl 4-methylbenzoate -CH₃ Low Low

Data sourced from .

Functional Group Impact

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance antioxidant activity but reduce lipophilicity, limiting antibacterial potency .
  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Improve antibacterial activity via increased membrane interaction .
  • Alkyl Groups (e.g., -CH₃) : Lower bioactivity due to reduced electronic effects .

Detailed Research Findings

Antioxidant Mechanisms : Methoxy and nitro groups stabilize free radicals via resonance, whereas methyl groups offer minimal stabilization .

Synthetic Optimization : Photoredox catalysis (e.g., Mes-Acr+-MeClO4−) improves reaction efficiency for carbamoyl benzoates compared to traditional thermal methods .

Structure-Activity Relationships : Bioactivity correlates strongly with substituent electronic properties rather than steric effects .

Biological Activity

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a carbamate moiety and a methylbenzoate group. This structural configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds with similar structures, particularly those that inhibit receptor tyrosine kinases (RTKs). Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that derivatives targeting EGFR and HER-2 showed potent inhibitory effects, with some compounds achieving over 90% inhibition at specific concentrations .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
  • Reactive Oxygen Species (ROS) Production : Some studies indicate that exposure to related compounds can induce oxidative stress, contributing to cytotoxicity in cancer cells .

Cytotoxicity Studies

A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent response, with significant growth inhibition observed at higher concentrations. The compound was tested against both hematological malignancies and solid tumors, demonstrating broad-spectrum activity.

Cell Line TypeIC50 (µM)Mechanism of Action
Hematological15RTK inhibition
Solid Tumor A10Apoptosis induction
Solid Tumor B12ROS-mediated cytotoxicity

In Vivo Studies

In vivo studies using animal models have shown promising results for this compound in reducing tumor size and improving survival rates. These studies support the potential for this compound as a therapeutic agent in oncology.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that related compounds may exhibit low toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand the safety margins and potential side effects associated with long-term use.

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